molecular formula C21H23N3O B5219185 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide

1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide

カタログ番号 B5219185
分子量: 333.4 g/mol
InChIキー: POBPQGCODWKUCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide, also known as BMS-986168, is a small molecule drug that has shown potential in the treatment of various diseases. It belongs to the class of piperidinecarboxamide compounds and has a molecular weight of 375.47 g/mol.

作用機序

1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide acts as a selective and potent antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, such as immune cell trafficking, vascular development, and lymphocyte egress. By blocking S1P1, this compound can modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can reduce the number of lymphocytes in the blood and lymphoid tissues, which is an important mechanism in the treatment of autoimmune disorders. It can also reduce the release of cytokines, which are involved in the inflammatory response. Additionally, this compound can improve vascular function and reduce the risk of cardiovascular diseases.

実験室実験の利点と制限

One of the main advantages of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide is its high selectivity and potency against S1P1. This makes it an ideal tool for studying the role of S1P1 in various physiological and pathological processes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in laboratory experiments.

将来の方向性

There are several future directions for the study of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide. One of the most promising areas is the development of this compound-based therapies for the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the use of this compound in cancer therapy, as it has shown potential in inhibiting the growth of tumor cells. Additionally, further research is needed to explore the full range of physiological effects of this compound and its potential applications in other disease areas.
Conclusion:
In conclusion, this compound is a small molecule drug that has shown potential in the treatment of various diseases. It acts as a selective and potent antagonist of the S1P1 receptor and can modulate the immune system and reduce inflammation. While there are limitations to its use in laboratory experiments, it has several advantages that make it an ideal tool for studying the role of S1P1 in various physiological and pathological processes. There are several future directions for the study of this compound, and it is an exciting area of research with the potential to lead to new therapies for a range of diseases.

合成法

The synthesis of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide involves a series of chemical reactions. The starting material is 4-cyanomethylphenylboronic acid, which is subjected to a Suzuki coupling reaction with 4-bromobenzyl chloride in the presence of a palladium catalyst. The resulting compound is then treated with piperidine and carboxylic acid to obtain this compound. The overall yield of this synthesis method is around 20%.

科学的研究の応用

1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of tumor cells and reducing inflammation. It has also been found to modulate the immune system by targeting specific receptors.

特性

IUPAC Name

1-benzyl-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c22-13-10-17-6-8-20(9-7-17)23-21(25)19-11-14-24(15-12-19)16-18-4-2-1-3-5-18/h1-9,19H,10-12,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBPQGCODWKUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)CC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。